molecular formula C11H9ClN2O2 B5675522 5-chloro-2-methyl-4-phenoxy-3(2H)-pyridazinone

5-chloro-2-methyl-4-phenoxy-3(2H)-pyridazinone

Cat. No. B5675522
M. Wt: 236.65 g/mol
InChI Key: XHFYCSAGJALDAZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridazinone derivatives, including compounds similar to 5-chloro-2-methyl-4-phenoxy-3(2H)-pyridazinone, involves multi-step chemical reactions, often starting from pyridazinone precursors. For instance, the synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone derivatives demonstrates the complexity and versatility of reactions involving pyridazinone cores. These processes may include Friedel-Crafts acylation, cyclization, and subsequent modifications to introduce various functional groups (Soliman & El-Sakka, 2011).

Molecular Structure Analysis

The molecular structure of pyridazinone derivatives is critical to their biological activity and interaction with biological targets. X-ray diffraction (XRD) techniques, among others, are employed to elucidate the precise molecular geometry of these compounds. Detailed structural analysis can reveal the arrangement of atoms within the molecule, crucial for understanding its chemical behavior and designing derivatives with desired properties.

Chemical Reactions and Properties

Pyridazinone derivatives participate in a variety of chemical reactions, reflecting their reactive nature. For example, the reaction of 4-chloro-5-methoxy-3(2H)-pyridazinone with trifluoroethylation agents showcases the potential for molecular modification and the exploration of reaction mechanisms, including methyl group migration (Li et al., 2009). Such studies contribute to a deeper understanding of the chemical properties of pyridazinone derivatives.

Physical Properties Analysis

The physical properties of pyridazinone derivatives, such as solubility, melting point, and crystalline structure, are determined through various analytical techniques. These properties are essential for the development of pharmaceutical formulations and for predicting the behavior of these compounds in different environments. The synthesis and structure analysis of specific derivatives provide valuable information on their physical characteristics and potential applications.

Chemical Properties Analysis

The chemical properties of 5-chloro-2-methyl-4-phenoxy-3(2H)-pyridazinone and related derivatives, such as reactivity, stability, and biological activity, are influenced by their molecular structure. Studies focusing on the synthesis, reactions, and evaluations of these compounds highlight their potential as bioactive molecules. For example, investigations into the cardiotonic and α1-antagonist activities of pyridazinone derivatives reveal their pharmaceutical relevance (Okushima et al., 1987; Strappaghetti et al., 2000).

properties

IUPAC Name

5-chloro-2-methyl-4-phenoxypyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-14-11(15)10(9(12)7-13-14)16-8-5-3-2-4-6-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFYCSAGJALDAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(C=N1)Cl)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-chloro-2-methyl-4-phenoxy-3(2H)-pyridazinone

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